molecular formula C20H15N3O2S2 B2538473 3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1428348-46-2

3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B2538473
CAS No.: 1428348-46-2
M. Wt: 393.48
InChI Key: GJOHXTSSPZVWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C20H15N3O2S2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for antitumor agents. One study describes the synthesis of classical and nonclassical analogues of thienopyrimidine derivatives showing significant inhibition against human TS and DHFR, suggesting potential application in cancer therapy (Gangjee et al., 2009).

Antitumor Activity

Another research avenue for thieno[3,2-d]pyrimidine derivatives is their antitumor activity. A study synthesizing 4-substituted derivatives demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. These findings highlight the potential of thienopyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Synthesis and Applications in Nonlinear Optical Limiting

Research into thiophene dyes, closely related to the target compound, has demonstrated potential applications in optoelectronic devices due to their nonlinear optical limiting properties. These properties are crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications, showcasing an entirely different application spectrum outside of pharmaceuticals (Anandan et al., 2018).

Aldose Reductase Inhibitors with Antioxidant Activity

Compounds structurally similar to 3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile have been explored for their inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These derivatives not only inhibit ALR2 but also exhibit antioxidant properties, suggesting potential for treating oxidative stress-related diseases (La Motta et al., 2007).

Properties

IUPAC Name

3-[[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c21-12-14-3-1-4-15(11-14)13-23-17-7-10-27-18(17)19(24)22(20(23)25)8-6-16-5-2-9-26-16/h1-5,7,9-11H,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHXTSSPZVWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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